molecular formula C25H20ClF2N3O2S B11600800 (2Z)-N-(2-chlorophenyl)-3-[2-(2-fluorophenyl)ethyl]-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide

(2Z)-N-(2-chlorophenyl)-3-[2-(2-fluorophenyl)ethyl]-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11600800
M. Wt: 500.0 g/mol
InChI Key: PJZYDUUNGJMRSD-UHFFFAOYSA-N
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Description

The compound “(2Z)-N-(2-chlorophenyl)-3-[2-(2-fluorophenyl)ethyl]-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide” is a synthetic organic molecule that belongs to the class of thiazinane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazinane derivatives typically involves the condensation of appropriate amines with thioamides under controlled conditions. For this specific compound, the synthesis might involve:

    Starting Materials: 2-chlorophenylamine, 2-fluorophenylethylamine, 4-fluorophenylisothiocyanate, and other necessary reagents.

    Reaction Conditions: The reactions are usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used.

Industrial Production Methods

Industrial production of such compounds often involves similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques like continuous flow synthesis and automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiazinane ring.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: Halogen atoms (chlorine and fluorine) in the aromatic rings can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

Thiazinane derivatives have shown potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. This specific compound could be explored for similar biological activities.

Medicine

Industry

Used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological target. Generally, thiazinane derivatives may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of halogen atoms can enhance binding affinity through halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-N-(2-chlorophenyl)-3-[2-(2-fluorophenyl)ethyl]-2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide
  • (2Z)-N-(2-chlorophenyl)-3-[2-(2-chlorophenyl)ethyl]-2-[(4-fluorophenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide

Uniqueness

The specific combination of halogen atoms (chlorine and fluorine) and the thiazinane ring structure makes this compound unique

Properties

Molecular Formula

C25H20ClF2N3O2S

Molecular Weight

500.0 g/mol

IUPAC Name

N-(2-chlorophenyl)-3-[2-(2-fluorophenyl)ethyl]-2-(4-fluorophenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C25H20ClF2N3O2S/c26-19-6-2-4-8-21(19)30-24(33)22-15-23(32)31(14-13-16-5-1-3-7-20(16)28)25(34-22)29-18-11-9-17(27)10-12-18/h1-12,22H,13-15H2,(H,30,33)

InChI Key

PJZYDUUNGJMRSD-UHFFFAOYSA-N

Canonical SMILES

C1C(SC(=NC2=CC=C(C=C2)F)N(C1=O)CCC3=CC=CC=C3F)C(=O)NC4=CC=CC=C4Cl

Origin of Product

United States

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